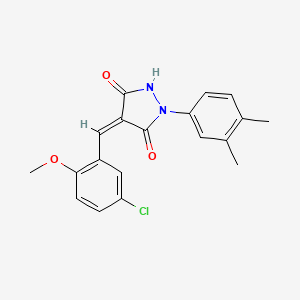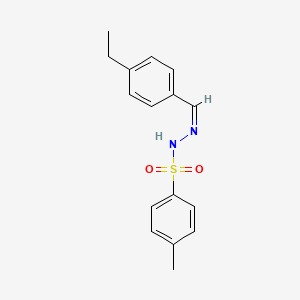
2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one
Vue d'ensemble
Description
2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one, also known as DMP, is a synthetic compound that belongs to the class of pyranones. It has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
2-Hydroxy-5,5-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one is primarily involved in the synthesis of various derivatives. For instance, Arsen'eva and Arsen'ev (2008) explored the synthesis of derivatives in a new condensed system involving 4H,7H-furo[3′,4′:6,7]cyclohepta[1,2-b]pyran. They found that 8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one reacts with arylidenemalononitriles to form condensed 2-amino-4H-pyrans. This study highlights the compound's role in forming spirocyclic 2-amino-4H-pyrans and 4-aminopyrimidine rings via sequential reactions (Arsen'eva & Arsen'ev, 2008).
Multicomponent Reaction Synthesis
In 2014, Bade and Vedula described a one-pot, two-step reaction to efficiently prepare derivatives of 2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one. This process involved benzopyran-substituted pyridinium ylides reacting with aromatic aldehydes and dimedone to yield 2,3-dihydrofurans. The significance of this research lies in its demonstration of an efficient method for creating complex organic structures from simpler compounds (Bade & Vedula, 2014).
Chemical Transformations and Properties
Tyvorskii and Bobrov (1998) conducted research on the chemical transformations of 4-hydroxy-5-methyl-2-trifluoromethylpyridine, synthesized from a compound similar to 2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one. Their study revealed that the methylation of this compound leads to a mix of N- and O-alkylation products, offering insight into the chemical behavior and potential applications of these compounds in organic synthesis (Tyvorskii & Bobrov, 1998).
Applications in Organic Chemistry
The compound's derivatives have been used in various organic chemistry applications. For example, Shi et al. (2005) utilized a reaction involving 4-hydroxy-6-methylpyran-2-one, a compound similar to 2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one, to produce 2-amino-4-aryl-4H,5H-pyrano[3,2-c]pyran-5-one derivatives. This process showcased an efficient route for synthesizing these derivatives in aqueous media, indicating the versatility of such compounds in organic chemical reactions (Shi et al., 2005).
Propriétés
IUPAC Name |
2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)oxan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c1-6(2)4-14-7(13,3-5(6)12)8(9,10)11/h13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAVICJVOGMJEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CC1=O)(C(F)(F)F)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5,5-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5912649.png)
![N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5912650.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5912671.png)
![N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B5912679.png)
![2-bromo-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5912698.png)
![5-methyl-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5912704.png)
![N-[3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5912707.png)
![5-methyl-2-phenyl-4-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5912710.png)

![5-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912720.png)

![methyl 4-(2,3-dimethoxybenzylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5912735.png)
![6-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912738.png)